molecular formula C8H12BCuF4N4 B176630 Tetrakis(acetonitrile)copper(I) tetrafluoroborate CAS No. 15418-29-8

Tetrakis(acetonitrile)copper(I) tetrafluoroborate

Cat. No. B176630
CAS RN: 15418-29-8
M. Wt: 314.56 g/mol
InChI Key: YZGSKMIIVMCEFE-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a copper catalyst with the empirical formula C8H12BCuF4N4 . It is often used in various chemical reactions due to its catalytic properties .


Synthesis Analysis

Several methods are available for the synthesis of Tetrakis(acetonitrile)copper(I) tetrafluoroborate. These include the modification of the known hexafluorophosphate procedure, addition of Acetonitrile to the CuBF4–toluene complex, and treatment of Copper(I) Oxide with Boron Trifluoride Etherate in MeCN .


Molecular Structure Analysis

The molecular weight of Tetrakis(acetonitrile)copper(I) tetrafluoroborate is 314.56 g/mol . The InChI key is YZGSKMIIVMCEFE-UHFFFAOYSA-N . The canonical SMILES string is B-(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] .


Chemical Reactions Analysis

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a catalyst in Diels–Alder and Ullmann reactions, intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .


Physical And Chemical Properties Analysis

Tetrakis(acetonitrile)copper(I) tetrafluoroborate appears as white crystals that decompose slowly in moist air to a greenish solid . It has a melting point of 159–161°C, and decomposes at 270°C . It is soluble in toluene, CH2Cl2, and MeCN .

Scientific Research Applications

1. Energy Release in Solar Heat Batteries Tetrakis(acetonitrile)copper(I) tetrafluoroborate plays a crucial role in activating the thermal ring-closure reaction of high-energy vinylheptafulvene isomers to dihydroazulenes. This reaction is significant for the energy release in solar heat batteries, enhancing their efficiency and functionality (Cacciarini et al., 2017).

2. Green Synthesis Approach The compound has been synthesized using a new one-pot method that is simple, fast, effective, and environmentally friendly. This method notably uses water as a solvent and minimizes the use of toxic organic reagents, marking a significant advancement in the synthesis of this complex (Kritchenkov et al., 2019).

3. Acylation of Alcohols and Polyols This compound has been used in a new and highly efficient method for the acylation of alcohols and polyols. The process is notable for its mild conditions, often proceeding at room temperature with low catalyst loading. It has been applied to a wide variety of alcohol substrates, yielding ester products in good to excellent yields (Mensah & Earl, 2017).

4. Catalytic Reactions in Organic Synthesis In organic synthesis, tetrakis(acetonitrile)copper(I) tetrafluoroborate has been utilized as a catalyst for various reactions. For instance, it catalyzes tandem Cu(I)-carbene N-H insertion and hydroamination of alkynes, leading to the formation of isoindole derivatives (Peng et al., 2008).

5. Molecular Structure and Coordination Chemistry The compound's crystal structure has been studied, revealing insights into its coordination chemistry. For example, copper(I) ions are linked to each other by specific ligands, showcasing an almost tetrahedral arrangement. This understanding is crucial for applications in coordination chemistry and material science (Driessen et al., 1985).

6. Catalyst in Selective Oxidation Reactions It has been shown to act as a catalyst precursor in the efficient oxidation of benzene to p-benzoquinone. The use of this compound contributes to achieving high selectivity under mild conditions, demonstrating its potential in industrial applications (Wanna et al., 2019).

7. Asymmetric Mannich Reaction This compound, when used as a catalyst, aids in the asymmetric Mannich reaction of glycine Schiff bases with N-tosylimines. This catalytic system is effective across a broad range of substrates, highlighting its versatility in organic synthesis (Liang et al., 2010).

8. Luminescent Properties in Copper(I) Complexes The compound is used in the synthesis of luminescent dinuclear copper(I) complexes. It contributes to the development of complexes with unique photophysical properties, which are of interest in the field of materials science and optoelectronics (Bizzarri et al., 2014).

Safety And Hazards

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is also an irritant and is moisture sensitive .

properties

IUPAC Name

acetonitrile;copper(1+);tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGSKMIIVMCEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BCuF4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451051
Record name Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(acetonitrile)copper(I) tetrafluoroborate

CAS RN

15418-29-8
Record name Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(acetonitrile)copper(I) Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
291
Citations
F Strehler, A Hildebrandt, M Korb… - … für anorganische und …, 2013 - Wiley Online Library
The homoleptic tetrakis(ferrocenecarbonitrile) copper(I) complexes [Cu(N≡CFc) 4 ]A [A = BF 4 (3a), A = SO 3 CF 3 (3b)] were succefully prepared by treatment of copper with the copper(…
Number of citations: 15 onlinelibrary.wiley.com
AT Royappa, JR Stepherson, OD Vu… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, [Cu(CH3CN)4](C2HO4)·0.5C2H2O4·0.5CH3CN, the CuI ion is coordinated by the N atoms of four acetonitrile ligands in a slightly distorted tetrahedral environment…
Number of citations: 3 scripts.iucr.org
P Hanson, AB Taylor, PH Walton… - Organic & Biomolecular …, 2007 - pubs.rsc.org
In aqueous acetonitrile containing a phosphate buffer, 4-methoxybenzenediazonium ion is reduced by one or more of the partially aquated cations derived from tetrakis(acetonitrile)Cu(I…
Number of citations: 5 pubs.rsc.org
D Cook, PN Bartlett, W Zhang, W Levason… - Physical Chemistry …, 2010 - pubs.rsc.org
The electrochemistry of [Cu(hfac)2], where hfac is hexafluoroacetylacetonate, and [Cu(MeCN)4]+ were investigated in liquid acetonitrile (MeCN), supercritical CO2/MeCN and …
Number of citations: 34 pubs.rsc.org
K Sakata, K Urabe, M Hashimoto, T Yanagi… - … and reactivity in …, 2003 - Taylor & Francis
The diisonitrile (t‐BuDisNC) with two thioether sulfurs in the bridging group has been synthesized in six reaction steps from chlorobenzene. The treatment of iron(II) chloride, silver(I) …
Number of citations: 12 www.tandfonline.com
AO Zacharias - 2019 - rc.library.uta.edu
Organotrifluoroborates have gone from capturing the imagination of the scientific community to being used extensively in a host of applications ranging from being employed to study …
Number of citations: 0 rc.library.uta.edu
K Sakata, Y Yamaguchi, X Shen… - … and Reactivity in …, 2005 - Taylor & Francis
The diisonitrile (L 2 ), which includes two amino nitrogens in the bridging group, has been synthesized in six reaction steps from chlorobenzene. The reaction of cobalt(II) bromide …
Number of citations: 4 www.tandfonline.com
G Scott, C Perez, M Rawashdeh-Omary, R Alkhazalah… - 2019 - twu-ir.tdl.org
Inorganic Chemistry laboratory, Chem 4511, led by Dr. Omary follows a research discovery‐style. The lab involves two components: literature to reproduce the synthesis of inorganic‐ …
Number of citations: 0 twu-ir.tdl.org
RG Salomon, P Dauban… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 42152‐44‐3 ] CCuF 3 O 3 S (MW 212.62) InChI = 1S/CHF3O3S.Cu/c2‐1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p‐1 InChIKey = YNYHGRUPNQLZHB‐UHFFFAOYSA‐M (2:1 benzene complex) [ …
Number of citations: 2 onlinelibrary.wiley.com
IS Kritchenkov, JR Shakirova, SP Tunik - RSC advances, 2019 - pubs.rsc.org
New simple, fast, effective and environmentally friendly one-pot method for the synthesis of extensively used tetrakis(acetonitrile)copper(I) complexes with BF4−, PF6− and ClO4− …
Number of citations: 8 pubs.rsc.org

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